2-Benzyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol
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Overview
Description
2-Benzyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol is an organic compound known for its unique structure and properties. This compound is characterized by the presence of a benzyl group attached to a phenol ring, which is further substituted with a dioxaborolane moiety. The compound is often used in organic synthesis and has applications in various fields such as chemistry, biology, and industry.
Preparation Methods
The synthesis of 2-Benzyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol typically involves the reaction of benzyl bromide with 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in an organic solvent like dimethylformamide (DMF) at elevated temperatures . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring higher yields and purity.
Chemical Reactions Analysis
2-Benzyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones under the influence of oxidizing agents like potassium permanganate.
Reduction: The benzyl group can be reduced to a methyl group using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo electrophilic aromatic substitution reactions, where the phenol ring is substituted with various electrophiles.
Coupling Reactions: The dioxaborolane moiety allows the compound to participate in Suzuki-Miyaura coupling reactions, forming carbon-carbon bonds with aryl halides.
Common reagents and conditions used in these reactions include palladium catalysts for coupling reactions, strong acids or bases for substitution reactions, and specific oxidizing or reducing agents for oxidation and reduction reactions. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2-Benzyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds through coupling reactions.
Biology: The compound can be used in the synthesis of biologically active molecules, serving as an intermediate in the production of pharmaceuticals.
Industry: The compound is used in the production of advanced materials, including polymers and catalysts.
Mechanism of Action
The mechanism of action of 2-Benzyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol involves its ability to participate in various chemical reactions due to the presence of reactive functional groups. The phenol group can form hydrogen bonds and undergo electrophilic substitution, while the dioxaborolane moiety can engage in coupling reactions. These properties make the compound a versatile reagent in organic synthesis, enabling the formation of complex molecules through multiple reaction pathways .
Comparison with Similar Compounds
Similar compounds to 2-Benzyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol include:
4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)aniline: This compound has an aniline group instead of a benzyl group, making it more reactive in certain substitution reactions.
Phenylboronic acid pinacol ester: This compound lacks the benzyl group, making it less versatile in certain synthetic applications but still useful in coupling reactions.
4-Hydroxyphenylboronic acid pinacol ester: This compound has a hydroxyl group instead of a benzyl group, providing different reactivity and applications in organic synthesis.
The uniqueness of this compound lies in its combination of functional groups, which allows it to participate in a wide range of chemical reactions and applications.
Properties
Molecular Formula |
C19H23BO3 |
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Molecular Weight |
310.2 g/mol |
IUPAC Name |
2-benzyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol |
InChI |
InChI=1S/C19H23BO3/c1-18(2)19(3,4)23-20(22-18)16-10-11-17(21)15(13-16)12-14-8-6-5-7-9-14/h5-11,13,21H,12H2,1-4H3 |
InChI Key |
DXVLAWNCPISOHY-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)O)CC3=CC=CC=C3 |
Origin of Product |
United States |
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